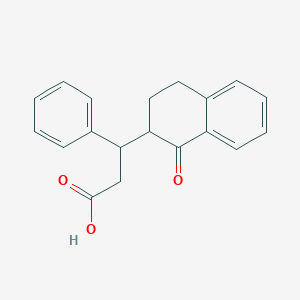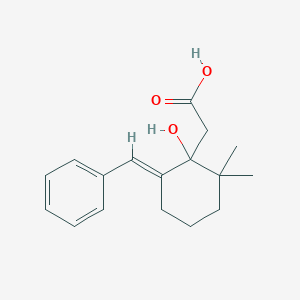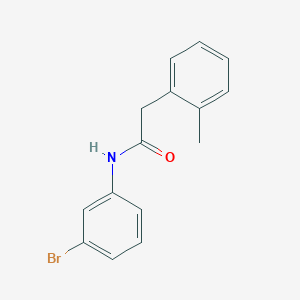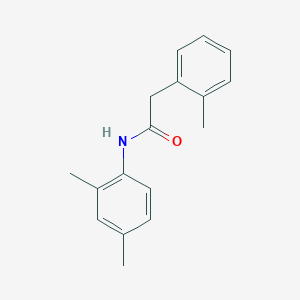![molecular formula C16H19BrN2O2 B240061 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B240061.png)
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide, also known as DMXB-A, is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide acts as a selective agonist for the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR by 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide leads to the influx of calcium ions into the cells, which triggers a cascade of intracellular signaling pathways that are involved in synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, the reduction of inflammation, and the promotion of neuroprotection. These effects are mediated by the activation of the α7 nAChR and the downstream signaling pathways that are involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide has several advantages for lab experiments, including its high selectivity and potency for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its relatively short half-life, its potential for off-target effects, and the need for specialized equipment and expertise to conduct experiments with this compound.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide, including the development of more potent and selective α7 nAChR agonists, the investigation of the effects of 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide on different neurological and psychiatric disorders, and the exploration of the mechanisms underlying its neuroprotective and anti-inflammatory effects. Additionally, the potential use of 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide as a therapeutic agent in clinical settings should be further explored.
Synthesemethoden
The synthesis of 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide involves several steps, including the reaction of 2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(diethylamino)-2-methylphenol to produce the intermediate compound. The final step involves the bromination of the intermediate compound to produce 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection.
Eigenschaften
Produktname |
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide |
|---|---|
Molekularformel |
C16H19BrN2O2 |
Molekulargewicht |
351.24 g/mol |
IUPAC-Name |
5-bromo-N-[4-(diethylamino)-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H19BrN2O2/c1-4-19(5-2)12-6-7-13(11(3)10-12)18-16(20)14-8-9-15(17)21-14/h6-10H,4-5H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
WHVGRGQRVIEYBF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)Br)C |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)


![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)

![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)




